molecular formula C17H33NO8 B611213 t-Boc-N-amido-PEG4-(CH2)3CO2H CAS No. 1416777-48-4

t-Boc-N-amido-PEG4-(CH2)3CO2H

Cat. No.: B611213
CAS No.: 1416777-48-4
M. Wt: 379.45
InChI Key: LIAJGFRNCJSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG4-(CH2)3CO2H: is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in biochemical research, particularly in the fields of proteomics and drug delivery, due to its hydrophilic properties and ability to increase solubility in aqueous media .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG4-(CH2)3CO2H typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves the reaction of polyethylene glycol with an amine to form a PEGylated amine.

    Boc Protection: The PEGylated amine is then protected with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amide Bond Formation: EDC or DCC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Properties

IUPAC Name

4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJGFRNCJSOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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